molecular formula C14H14N2O B5752625 2,4-Dimethyl-N-pyridin-4-yl-benzamide

2,4-Dimethyl-N-pyridin-4-yl-benzamide

Cat. No.: B5752625
M. Wt: 226.27 g/mol
InChI Key: YLECUAVPUDPKQM-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-pyridin-4-yl-benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of kinase inhibitors. Its molecular structure, which features a benzamide core substituted with methyl groups and linked to a pyridine ring, is a key pharmacophore observed in compounds designed to target enzyme active sites . Scientific literature indicates that analogs based on the N-(pyridin-4-yl)benzamide scaffold, such as N-ethyl-4-(pyridin-4-yl)benzamide, demonstrate potent inhibitory activity against Rho-associated kinase 1 (ROCK1) . ROCK1 is a serine/threonine kinase that plays a pivotal role in pathologies including cardiovascular diseases, certain cancers, and neurological disorders, making it a valuable therapeutic target . Consequently, this compound serves as a critical building block for researchers designing and synthesizing novel small-molecule inhibitors to study ROCK1 signaling pathways. Furthermore, related benzamide derivatives are investigated for their potential antioxidant activities and have been incorporated into advanced materials science applications, such as the fabrication of mixed-matrix membranes . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle the material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

2,4-dimethyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-3-4-13(11(2)9-10)14(17)16-12-5-7-15-8-6-12/h3-9H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLECUAVPUDPKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204159
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-N-pyridin-4-yl-benzamide typically involves the reaction of 2,4-dimethylbenzoic acid with pyridin-4-ylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of 2,4-Dimethyl-N-pyridin-4-yl-benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-N-pyridin-4-yl-benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyridin-4-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Scientific Research Applications

Agricultural Applications

Fungicidal Activity :
Research indicates that benzamide derivatives, including those similar to 2,4-Dimethyl-N-pyridin-4-yl-benzamide, exhibit significant fungicidal properties. These compounds have been tested against various phytopathogenic fungi, demonstrating efficacy in controlling diseases caused by species such as Botrytis cinerea and Fusarium culmorum .

Insecticidal Properties :
Studies have shown that certain derivatives possess larvicidal activity against mosquito larvae, indicating potential for use in pest control . The ability to inhibit growth and reproduction of pests makes these compounds valuable in developing eco-friendly pesticides.

Pharmaceutical Applications

Antiviral Activity :
The compound has been explored for its potential as an antiviral agent. Research on related benzamide derivatives has shown promise in inhibiting viral entry, particularly for filoviruses like Ebola and Marburg . The structural optimization of these compounds could lead to the development of effective therapeutic agents.

Antimalarial Properties :
Investigations into 2,4-disubstituted imidazopyridines have highlighted the importance of structural modifications similar to those found in 2,4-Dimethyl-N-pyridin-4-yl-benzamide. These modifications enhance activity against Plasmodium falciparum, the malaria-causing parasite . This suggests that derivatives of this compound could also be effective in malaria treatment.

Case Studies

  • Fungicidal Efficacy Against Botrytis cinerea :
    • A study demonstrated that a series of benzamides exhibited fungicidal activity with up to 90.5% inhibition against Botrytis cinerea at specific concentrations. This highlights the potential of 2,4-Dimethyl-N-pyridin-4-yl-benzamide as a lead compound for developing new fungicides .
  • Inhibition of Viral Entry :
    • In vitro studies on related compounds showed effective inhibition of viral entry for both Ebola and Marburg viruses. The lead compounds demonstrated EC50 values below 10 μM, indicating strong antiviral potential .

Comparative Analysis Table

Application AreaCompound TypeEfficacy/ActivityReference
AgriculturalBenzamide DerivativesFungicidal against Botrytis cinerea
AgriculturalBenzamide DerivativesLarvicidal against mosquito larvae
PharmaceuticalBenzamide DerivativesAntiviral (Ebola, Marburg)
PharmaceuticalImidazopyridine DerivativesAntimalarial against P. falciparum

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-N-pyridin-4-yl-benzamide involves its interaction with molecular targets such as enzymes or receptors. The pyridin-4-yl group can form hydrogen bonds and π-π interactions with the active site of the target, while the benzamide core provides structural stability. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Benzamide) Pyridine Position Key Properties Evidence Source
2,4-Dimethyl-N-pyridin-4-yl-benzamide 2-CH₃, 4-CH₃ 4-position High lipophilicity (logP ~2.5), MP† ~200–220°C N/A (inferred)
2-Hydroxy-N-(pyridin-4-yl)benzamide 2-OH 4-position Improved solubility (PSA‡ ~80 Ų), MP: ~250°C*
2-Hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide 2-OH, 4-CH₃ 2-position (4-CH₃) Moderate logP (~2.8), MP: ~270°C
4-Nitro-N-pyridine-2-yl-benzamide 4-NO₂ 2-position High polarity (PSA ~100 Ų), MP: ~285°C

*†MP = Melting point; ‡PSA = Polar surface area; *estimated based on analogs.

Key Observations :

  • Methyl vs. Hydroxyl Groups : Methyl groups (e.g., 2,4-dimethyl substitution) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility. Hydroxyl groups (e.g., 2-hydroxy in ) enhance solubility via hydrogen bonding but may lower metabolic stability .
  • Pyridine Position : Pyridin-4-yl (para) vs. pyridin-2-yl (ortho) affects steric interactions in target binding. Para-substituted pyridines (as in the target compound) often align better with kinase active sites (e.g., EGFR inhibitors in ).

Key Observations :

  • Activation Reagents : Carbodiimides like EDCI/HOBt () or oxalyl chloride () are common for carboxylic acid activation.
  • Yield Drivers : Steric hindrance from methyl groups (e.g., 2,4-dimethyl) may slightly reduce yields compared to less hindered analogs (e.g., 2-hydroxy in ).

Physical and Spectroscopic Data

  • IR/NMR Trends :
    • Methyl Groups : C-H stretches at ~2850–2960 cm⁻¹ (IR); δ 2.1–2.5 ppm in ¹H NMR (e.g., 2.13 ppm in ).
    • Pyridine Moieties : Aromatic protons at δ 7.5–8.5 ppm (¹H NMR, ).
  • Melting Points : Methyl-substituted benzamides (e.g., ) typically melt at 200–270°C, lower than nitro- or bromo-substituted analogs ().

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Dimethyl-N-pyridin-4-yl-benzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling 2,4-dimethylbenzoyl chloride with 4-aminopyridine under Schotten-Baumann conditions. Key parameters include solvent choice (e.g., THF or DCM), temperature control (0–5°C to prevent side reactions), and stoichiometric ratios. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high yield (>75%) and purity (>95%) .
  • Validation : Monitor intermediates using TLC and confirm final product identity via 1H^1H-NMR and LC-MS .

Q. Which analytical techniques are essential for characterizing this compound?

  • Core Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methyl groups at positions 2 and 4 on the benzamide ring) .
  • HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water gradient .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) .

Q. How is crystallographic data for this compound obtained and refined?

  • Procedure : Single-crystal X-ray diffraction (SCXRD) using a Rigaku diffractometer. Refinement via SHELXL-2018 with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined isotropically .
  • Key Metrics : R-factor <0.05, goodness-of-fit (S) ~1.0 .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Approach :

Dose-Response Analysis : Use standardized assays (e.g., MTT for cytotoxicity) with triplicate measurements to minimize variability .

Metabolic Stability : Compare hepatic microsome stability (e.g., human vs. rodent) to explain interspecies differences .

SAR Studies : Modify substituents (e.g., methyl groups) to isolate contributions to activity .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

  • Tools :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases). Validate with MD simulations (GROMACS) .
  • DFT Calculations : Gaussian 16 to optimize geometries and calculate electrostatic potential surfaces for reactivity insights .

Q. How do structural modifications (e.g., methyl vs. methoxy groups) impact physicochemical properties?

  • Experimental Design :

  • LogP Measurement : Shake-flask method to compare lipophilicity. Methyl groups increase LogP by ~0.5 units versus methoxy .
  • Thermal Analysis : DSC to assess melting points; methyl derivatives typically show higher thermal stability (ΔT ~20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dimethyl-N-pyridin-4-yl-benzamide
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2,4-Dimethyl-N-pyridin-4-yl-benzamide

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